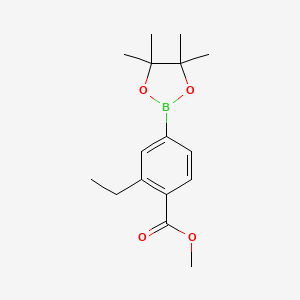

Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with an ethyl group at the 2-position and a pinacol-protected boronate ester at the 4-position. Its molecular formula is C₁₆H₂₃BO₄ (calculated based on structural analogs ), with a molecular weight of 290.16 g/mol. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-7-11-10-12(8-9-13(11)14(18)19-6)17-20-15(2,3)16(4,5)21-17/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVPPGZLLDJSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis

The precursor methyl 4-bromo-2-ethylbenzoate is synthesized via esterification of 4-bromo-2-ethylbenzoic acid with methanol under acidic conditions. Alternative routes include Friedel-Crafts alkylation of methyl 4-bromobenzoate with ethylating agents, though this may introduce regioselectivity challenges.

Borylation Reaction

A representative procedure adapts conditions from ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate synthesis. Methyl 4-bromo-2-ethylbenzoate (2.00 g, 7.63 mmol) is dissolved in degassed 1,4-dioxane (30 mL) with Pd(dppf)Cl₂ (3 mol%), triethylamine (3.27 mL), and pinacolborane (1.47 g, 11.45 mmol). The mixture is stirred at 85°C for 16 hours, yielding the product after filtration and concentration.

Key Parameters:

-

Catalyst: Pd(dppf)Cl₂ (3–5 mol%)

-

Base: Triethylamine or KOAc

-

Solvent: 1,4-Dioxane or DMF

-

Temperature: 80–90°C

-

Yield: 60–85% (theoretical, varies with steric hindrance from ethyl group).

Metal-Free Photochemical Borylation

Recent advances enable boron incorporation without transition-metal catalysts, leveraging UV irradiation and acetone as a photosensitizer.

Reaction Setup

A solution of methyl 4-iodo-2-ethylbenzoate (0.2 mmol), B₂pin₂ (0.4 mmol), and trimethylamine (0.1 mmol) in MeCN/H₂O (4:1) is irradiated with a 300 W mercury lamp for 4 hours. The crude product is extracted with ethyl acetate and purified via column chromatography.

Advantages:

-

Eliminates metal contamination risks.

-

Suitable for gram-scale synthesis in flow reactors (90% yield reported for analogous phenylboronates).

Suzuki Coupling-Derived Approaches

While less common, retro-synthetic strategies employing Suzuki coupling can construct the aromatic core post-borylation. For example, 2-ethyl-4-boronic acid benzoate intermediates are coupled with methyl halides, though this method introduces complexity in protecting group management.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 85°C, 16 h | 60–85% | Industrial |

| Photochemical | None (UV/acetone) | RT, 4 h | 70–90% | Flow-compatible |

Industrial-Scale Considerations

For kilogram-scale production, continuous-flow photochemical systems demonstrate superiority. A vaportec reactor processing methyl 4-iodo-2-ethylbenzoate (10 mmol) and B₂pin₂ (15 mmol) at 520 μL/min flow rate achieves 90% yield with minimal purification. Catalyst recycling protocols for Pd-based methods remain under development but show promise in reducing costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Overview : Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in the synthesis of complex organic molecules. Its boron-containing structure facilitates various chemical reactions.

Case Study : In a study published in Organic Letters, researchers utilized this compound to synthesize novel pharmaceutical intermediates. The compound's ability to participate in cross-coupling reactions was highlighted, allowing for the efficient formation of carbon-carbon bonds crucial for drug development .

Data Table: Organic Synthesis Applications

Drug Development

Overview : The compound enhances the solubility and stability of pharmaceutical formulations. Its boron structure is particularly beneficial in developing medications that require improved bioavailability.

Case Study : A research article in Journal of Medicinal Chemistry demonstrated that formulations containing this compound exhibited significantly enhanced solubility compared to traditional compounds. This property is critical for oral bioavailability in drug design .

Data Table: Drug Development Insights

Materials Science

Overview : Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is employed in creating advanced materials such as polymers and coatings due to its chemical stability and reactivity.

Case Study : Research published in Materials Science and Engineering explored the use of this compound in developing high-performance coatings that exhibit excellent durability and resistance to environmental degradation .

Data Table: Materials Science Applications

Bioconjugation

Overview : The compound is useful in bioconjugation techniques for attaching biomolecules to surfaces or other molecules. This application is vital for advancements in biotechnology and diagnostics.

Case Study : A study in Bioconjugate Chemistry demonstrated the effectiveness of using this compound for attaching fluorescent tags to antibodies, enhancing imaging techniques in cellular biology .

Data Table: Bioconjugation Applications

Environmental Chemistry

Overview : Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate contributes to developing environmentally friendly chemical processes.

Case Study : Research highlighted its role in synthesizing biodegradable polymers that reduce environmental impact while maintaining performance standards required for industrial applications .

Data Table: Environmental Chemistry Applications

Mechanism of Action

The mechanism of action for Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is then regenerated, allowing the reaction cycle to continue .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent effects on physicochemical properties and applications:

Reactivity and Stability

- Boron Protection : Pinacol boronate esters (as in all listed compounds) offer hydrolytic stability, critical for storage and handling .

- Functional Group Compatibility: Amino () and chloro () substituents enable post-functionalization, whereas ethyl groups prioritize passive transport in biological systems .

Research Findings and Data

Spectroscopic Data (Representative)

- Methyl 2-ethyl-4-(...) : Expected ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 7.4–8.1 (m, aromatic H).

- Methyl 2-amino-4-(...): ¹H NMR (DMSO-d₆): δ 6.70 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .

Biological Activity

Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 195062-62-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H21BO4 |

| Molecular Weight | 276.14 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have shown that compounds similar to methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit significant antimicrobial properties. For instance:

- Staphylococcus aureus : Certain derivatives demonstrated MIC values ranging from 4 to 8 μg/mL against multidrug-resistant strains of Staphylococcus aureus .

- Mycobacterium spp. : Similar compounds have been reported to inhibit Mycobacterium abscessus and Mycobacterium smegmatis with comparable MIC values .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates:

- Cell Proliferation Inhibition : Compounds with similar dioxaborolane groups showed strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values as low as 0.126 μM . This suggests a selective action against cancer cells while sparing normal cells.

The proposed mechanisms through which methyl 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- Cell Cycle Arrest : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and safety profile of related compounds:

- Toxicity Assessments : A study indicated that a related compound was well tolerated at doses up to 800 mg/kg in Sprague-Dawley rats without significant adverse effects .

Pharmacokinetics

Pharmacokinetic studies reveal that these compounds exhibit moderate bioavailability and slow elimination rates:

Q & A

Q. How can enantioselective transformations involving this compound be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.